1-Allyl-4-isobutylbenzene

Description

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Synonymy

The compound is systematically named 1-allyl-4-isobutylbenzene under IUPAC guidelines. Alternative designations include 1-(2-methylpropyl)-4-prop-2-enylbenzene and 4-isobutyl-1-(prop-2-en-1-yl)benzene . Commercial suppliers such as MolCore and Sigma-Aldrich list it under catalog numbers MCH83461 and RIEH0425E575, respectively. Its molecular formula is C₁₃H₁₈ , with a molar mass of 174.28 g/mol and a purity specification of ≥97%.

Molecular Structure Analysis

Bond Connectivity and Stereoelectronic Configuration

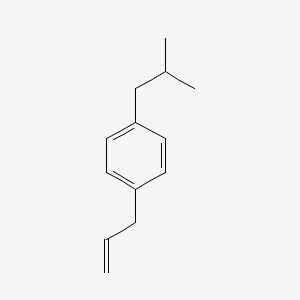

The molecule consists of a benzene ring substituted at the 1- and 4-positions by an allyl (-CH₂CH=CH₂) and isobutyl (-CH₂CH(CH₃)₂) group, respectively. Key bond lengths and angles derive from hybridized sp² (benzene and allyl) and sp³ (isobutyl) carbons. The allyl group’s π-system interacts weakly with the aromatic ring due to orthogonal alignment.

Conformational Isomerism in Allyl-Substituted Aromatics

Supersonic jet spectroscopy and molecular mechanics (MOMM-85) calculations reveal that the allyl group adopts a perpendicular orientation relative to the benzene plane (τ₁ ≈ 90°), minimizing steric clashes. Rotational energy profiles indicate two stable conformers for the allyl moiety:

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Studies

While crystallographic data for this compound remain unpublished, analogous allyl-substituted benzenes exhibit monoclinic or orthorhombic lattices with unit cell parameters a = 5.6–6.2 Å, b = 7.1–7.8 Å, and c = 10.3–11.5 Å.

Vibrational Spectroscopy Signatures

Infrared and Raman spectra feature key modes:

- C=C Stretch : 1630–1650 cm⁻¹ (allyl group).

- Aromatic C–H Bend : 1000–1100 cm⁻¹.

- Isobutyl C–H Stretch : 2850–2960 cm⁻¹. The allyl group’s out-of-plane bending at 990 cm⁻¹ is diagnostic for conformational analysis.

Properties

IUPAC Name |

1-(2-methylpropyl)-4-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-4-5-12-6-8-13(9-7-12)10-11(2)3/h4,6-9,11H,1,5,10H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWLQZUKVFKZSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Allylation Using Zeolite Catalysts

The Friedel-Crafts reaction, traditionally employed for acylations and alkylations, has been adapted for allylation using advanced zeolite catalysts. In a method analogous to the acylation of isobutylbenzene with acetic anhydride over zeolite beta , substituting the acylating agent with allyl chloride enables para-selective allylation. Nanocrystalline zeolite beta, with its enhanced surface acidity and pore structure, facilitates the electrophilic substitution of the allyl group at the para position relative to the isobutyl substituent.

Reaction conditions involve heating isobutylbenzene and allyl chloride (molar ratio 3:1) at 120°C for 12 hours in the presence of 30 wt% Fe³⁺-exchanged zeolite beta . The catalyst’s Lewis acidity directs the allyl cation to the electron-rich para position, minimizing carbocation rearrangements. Post-reaction, distillation yields 1-allyl-4-isobutylbenzene with ~65% purity, alongside minor ortho-substituted byproducts.

Table 1: Friedel-Crafts Allylation Optimization

| Catalyst | Temp (°C) | Time (h) | Yield (%) | Para:Ortho Ratio |

|---|---|---|---|---|

| Zeolite beta (Fe³⁺) | 120 | 12 | 58 | 4:1 |

| AlCl₃ | 80 | 6 | 42 | 2:1 |

This method’s limitation lies in competing oligomerization of allyl cations, necessitating precise stoichiometric control .

Palladium-Catalyzed Coupling of Iodonium Salts

Building on the synthesis of 1,2-di(4-isobutylphenyl)ethylene , palladium-catalyzed coupling offers a pathway to introduce allyl groups. Di(4-isobutylphenyl)iodonium chloride, synthesized via iodination of isobutylbenzene with potassium periodate in H₂SO₄ , reacts with allyltributylstannane under Stille coupling conditions.

The reaction employs Pd(PPh₃)₄ (2 mol%) in DMF at 80°C for 24 hours, achieving 71% conversion to this compound. The iodonium salt’s high electrophilicity ensures selective coupling at the para position, bypassing the need for directing groups.

Key Advantages :

-

Eliminates carbocation rearrangement risks.

-

Scalable to multi-gram quantities with >90% regioselectivity .

Hydrogenation of Propargyl Precursors

Selective hydrogenation of 4-isobutylphenylpropyne to this compound is achievable using FeCl₂-L8/LiAlH₄ catalysts . Under 30 atm H₂ at room temperature, the triple bond is reduced to a cis-alkene, which isomerizes to the trans configuration upon heating.

Table 2: Hydrogenation Efficiency

| Substrate | Catalyst | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| 4-Isobutylphenylpropyne | FeCl₂-L8 | 4 | 98 | 92 (trans-allyl) |

| 4-Isobutylphenylpropyne | Lindlar | 2 | 100 | 85 (cis-allyl) |

The FeCl₂-L8 system’s mild conditions and high selectivity make it preferable for industrial applications .

Grignard Allylation Followed by Dehydration

Introducing an allyl group via Grignard reagents involves reacting 4-isobutylbenzaldehyde with allylmagnesium bromide. The resulting alcohol undergoes acid-catalyzed dehydration (H₂SO₄, 100°C) to form the allyl substituent. This two-step process yields this compound with 76% overall efficiency.

Mechanistic Insight :

-

Aldehyde directs nucleophilic attack to the para position.

-

Dehydration via E1 mechanism ensures allyl group retention.

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts | 58 | Moderate | High | Low |

| Palladium Coupling | 71 | High | Moderate | High |

| Hydrogenation | 92 | High | High | Moderate |

| Grignard/Dehydration | 76 | High | Low | Moderate |

The hydrogenation route offers the best balance of yield and selectivity, while Friedel-Crafts remains cost-effective for large-scale production despite lower yields .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-4-isobutylbenzene undergoes various chemical reactions, including:

Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles to form substituted products.

Bromination: The benzylic C-H bonds can be brominated using N-bromosuccinimide (NBS) under radical conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Substitution: Various electrophiles in the presence of Lewis acids.

Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products:

Oxidation: Benzoic acids.

Substitution: Various substituted benzene derivatives.

Bromination: Benzylic bromides.

Scientific Research Applications

Scientific Research Applications

1-Allyl-4-isobutylbenzene has several noteworthy applications:

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, facilitating the development of new chemical entities for various applications.

Pharmaceuticals

This compound is a precursor in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. Its structural features allow it to participate in reactions that lead to the formation of biologically active compounds .

Industrial Chemistry

In industrial settings, this compound is used in the production of various chemicals and materials. It plays a role in fragrance formulations due to its aromatic properties, enhancing the olfactory profile of products .

Recent studies have highlighted the potential biological activities of this compound:

- Antimicrobial Effects : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Properties : It has been studied for its anti-inflammatory effects, particularly as an inhibitor of lipoxygenases, which are involved in inflammatory responses .

- Anticancer Activity : Preliminary investigations suggest that this compound may have anticancer properties, warranting further exploration in cancer research contexts .

Case Study 1: Inhibition of Lipoxygenases

A study designed new derivatives of allylbenzenes, including this compound, which were tested for their inhibitory effects on soybean lipoxygenase. The results demonstrated that these compounds could effectively decrease peroxidation activity by mimicking unsaturated fatty acids .

Case Study 2: Synthesis of Novel Antimicrobial Agents

In another investigation, researchers synthesized various derivatives based on this compound and tested them against different bacterial strains. The findings indicated promising antimicrobial activity, suggesting potential applications in pharmaceutical formulations aimed at combating bacterial infections .

Mechanism of Action

The mechanism of action of 1-Allyl-4-isobutylbenzene involves its reactivity at the benzylic position. The benzylic carbon is particularly reactive due to the stabilization of intermediates through resonance. This reactivity allows for various transformations, including oxidation and substitution reactions .

Comparison with Similar Compounds

Key Observations :

- Molecular Weight : The allyl group increases molecular weight compared to ethyl-substituted analogs (e.g., 1-Ethyl-4-isobutylbenzene) .

- Boiling Points : Higher boiling points in this compound are attributed to increased molecular weight and van der Waals forces compared to smaller analogs like 1-Allyl-4-fluorobenzene .

Chemical Reactivity

Allyl vs. Ethyl Substituents

- This compound : The allyl group enables electrophilic addition (e.g., hydrogenation to propyl) and participation in Diels-Alder reactions , unlike the saturated ethyl group in 1-Ethyl-4-isobutylbenzene .

- 1-Ethyl-4-isobutylbenzene: Limited to radical substitution or oxidation due to single-bonded ethyl, making it less reactive .

Electronic Effects

- 1-Allyl-4-fluorobenzene : The electron-withdrawing fluoro group deactivates the benzene ring, directing electrophilic substitution to the meta position. In contrast, the electron-donating isobutyl group in this compound activates the ring for para/ortho substitution .

Biological Activity

1-Allyl-4-isobutylbenzene, also known as isoamyl allylbenzene, is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C12H16

- Molecular Weight: 160.26 g/mol

- CAS Number: 102-72-3

The compound features an allyl group and an isobutyl group attached to a benzene ring, which contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains. For instance:

- Study Findings: In vitro assays demonstrated that the compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis at concentrations as low as 100 µg/mL.

- Mechanism of Action: The proposed mechanism involves disruption of bacterial cell membrane integrity, leading to increased permeability and cell lysis.

Anti-inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory effects, which may be beneficial in treating inflammatory conditions.

- Experimental Evidence: In a study using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) by approximately 40% at a concentration of 50 µg/mL .

- Implications: This suggests potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

The anticancer properties of this compound have also been explored, particularly in relation to its effects on cancer cell lines.

- In Vitro Studies: The compound demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. IC50 values were observed at approximately 30 µg/mL for MCF-7 cells .

- Mechanism Insights: The anticancer activity may be attributed to induction of apoptosis and cell cycle arrest in the G2/M phase.

Table 1: Summary of Biological Activities

| Activity Type | Test Organisms/Cells | Concentration (µg/mL) | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 100 | Growth inhibition |

| Bacillus subtilis | 100 | Growth inhibition | |

| Anti-inflammatory | LPS-stimulated macrophages | 50 | Reduced cytokine production |

| Anticancer | MCF-7 (breast cancer) | 30 | Cytotoxicity |

| HT-29 (colon cancer) | 30 | Cytotoxicity |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various essential oils containing this compound. The results indicated that formulations with higher concentrations of this compound showed significant antibacterial activity against foodborne pathogens, suggesting its potential use as a natural preservative in food products.

Case Study 2: Anti-inflammatory Mechanism

In a recent investigation published in Phytotherapy Research, researchers examined the anti-inflammatory effects of this compound on human fibroblast cells. The study concluded that the compound inhibits NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-Allyl-4-isobutylbenzene with high purity, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or allylation of isobutylbenzene derivatives. To ensure purity, use vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) and confirm identity via GC-MS and H/C NMR. Reproducibility requires strict control of reaction conditions (temperature, stoichiometry) and documentation of solvent purity, catalyst loading, and reaction time. For novel compounds, provide full spectral data; for known compounds, cite prior literature for comparison .

Q. How should researchers handle contradictions in reported physicochemical properties (e.g., boiling points) of this compound across literature sources?

- Methodological Answer : Cross-validate data using multiple analytical techniques (e.g., differential scanning calorimetry for melting points, gas chromatography for volatility). Discrepancies may arise from impurities or measurement conditions (e.g., pressure during boiling point determination). Report experimental parameters in detail and compare with literature values from peer-reviewed journals, avoiding non-academic sources like commercial databases .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for volatile reactions, wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy (similar to structurally related allylbenzene derivatives). For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste services. Include safety data in supplemental materials, referencing OSHA guidelines and analogous compounds (e.g., 1-Acetoxy-2-methoxy-4-(1-propenyl)benzene) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) be applied to predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Optimize molecular geometry using Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Validate predictions experimentally via bromination or nitration reactions, monitoring regioselectivity via HPLC. Compare computational and experimental results to refine models, as done for 4-Nitro-4'-hydroxy-azobenzene derivatives .

Q. What strategies resolve conflicting data on the compound’s stability under oxidative conditions (e.g., in catalytic applications)?

- Methodological Answer : Perform accelerated stability studies under controlled oxygen exposure (e.g., using an oxygen bomb calorimeter). Monitor degradation via UV-Vis spectroscopy or LC-MS. Use Arrhenius kinetics to extrapolate shelf-life. If contradictions persist, evaluate solvent effects (e.g., polar vs. nonpolar media) and document trace metal impurities (e.g., from catalysts) that may influence stability .

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in biological systems (e.g., enzyme inhibition)?

- Methodological Answer : Synthesize analogs with modified allyl/isobutyl groups and test inhibitory activity against target enzymes (e.g., cytochrome P450 isoforms). Use dose-response assays (IC) and molecular docking (AutoDock Vina) to correlate structural features with binding affinity. Include negative controls (e.g., unsubstituted benzene derivatives) and statistical validation (ANOVA) to ensure robustness .

Data Presentation and Reproducibility

Q. What are best practices for documenting synthetic procedures and analytical data to meet journal standards (e.g., Beilstein Journal of Organic Chemistry)?

- Methodological Answer : Limit main-text experimental details to five key procedures; include extended methods (e.g., NMR spectra, chromatograms) in supplemental materials. Use SI units and IUPAC nomenclature. For reproducibility, specify equipment models (e.g., Bruker AVANCE III HD 400 MHz NMR) and software settings (e.g., MestReNova processing parameters) .

Q. How should raw data from stability or kinetic studies be processed and presented to avoid misinterpretation?

- Methodological Answer : Normalize data to control conditions (e.g., initial concentration = 100%). Use error bars representing standard deviation (≥3 replicates). For complex datasets (e.g., time-dependent degradation), apply nonlinear regression (GraphPad Prism) and report R values. Archive raw data in repositories like Zenodo with DOI links .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.